N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine
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Overview
Description
MDL12330A, also known as cis-N-(2-phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride, is a synthetic organic compound. It is primarily recognized as a non-selective inhibitor of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). MDL12330A also modulates cyclic guanosine monophosphate metabolism and cyclic adenosine monophosphate phosphodiesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MDL12330A involves the cyclization of a phenylcyclopentylamine derivative with a lactamimide. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is conducted under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of MDL12330A follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, with stringent control over reaction conditions to maintain consistency and yield. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: MDL12330A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert MDL12330A into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
MDL12330A has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of adenylyl cyclase and its effects on cyclic nucleotide signaling pathways.
Biology: The compound is employed in research to understand cellular processes regulated by cyclic adenosine monophosphate and cyclic guanosine monophosphate.
Medicine: MDL12330A is investigated for its potential therapeutic effects in conditions where modulation of cyclic nucleotide signaling is beneficial, such as in certain cardiovascular and neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
MDL12330A exerts its effects by inhibiting adenylyl cyclase, thereby reducing the production of cyclic adenosine monophosphate from adenosine triphosphate. This inhibition affects various cellular processes regulated by cyclic adenosine monophosphate, including cell growth, differentiation, and apoptosis. Additionally, MDL12330A blocks voltage-dependent potassium channels, leading to prolonged action potential durations and increased intracellular calcium levels, which can potentiate insulin secretion .
Comparison with Similar Compounds
MDL12330A is unique in its dual role as an adenylyl cyclase inhibitor and a modulator of cyclic guanosine monophosphate metabolism. Similar compounds include:
MDL12330A stands out due to its specific inhibition of adenylyl cyclase and its additional effects on potassium channels and cyclic guanosine monophosphate metabolism .
Properties
Molecular Formula |
C23H36N2 |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine |
InChI |
InChI=1S/C23H36N2/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25)/t21-,22-/m0/s1 |
InChI Key |
RTRIXVOSRYRSBP-VXKWHMMOSA-N |
Isomeric SMILES |
C1CCCCCC(=NCCCCC1)N[C@H]2CCC[C@H]2C3=CC=CC=C3 |
Canonical SMILES |
C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3 |
Origin of Product |
United States |
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